Cas no 21873-51-8 (6-iodo-1,4-dihydroquinolin-4-one)

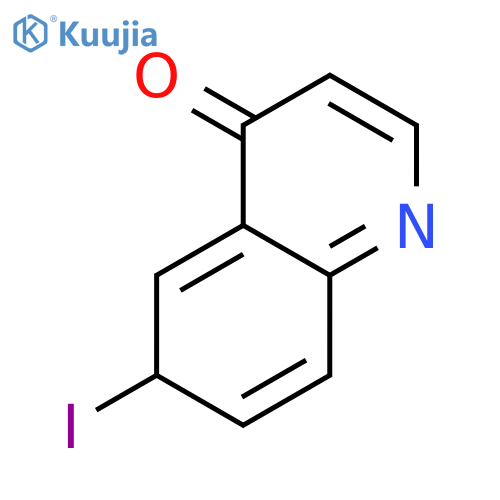

21873-51-8 structure

商品名:6-iodo-1,4-dihydroquinolin-4-one

6-iodo-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 6-iodo-4(1H)-Quinolinone

- 6-Iodo-4-oxo-quinoline

- 6-iodo-6H-quinolin-4-one

- 6-iodo-1,4-dihydroquinolin-4-one

- SY099902

- J-019533

- 6-iodo-1H-quinolin-4-one

- 4-Quinolinol, 6-iodo-

- SCHEMBL599975

- WAA87351

- MFCD13688933

- DTXSID10413268

- P11687

- 6-Iodo-4-Hydroxyquinoline

- EN300-36317

- CS-D0866

- AB3865

- DS-1443

- 6-iodoquinolin-4-ol

- SB71445

- 21873-51-8

- 6-iodoquinolin-4(1h)-one

- 4-Hydroxy-6-iodoquinoline

- 342617-07-6

- Z362834276

- DA-36109

- AKOS015856486

- MFCD06808826

- DTXCID00364119

-

- MDL: MFCD13688933

- インチ: InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)

- InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1I)C(=O)C=CN2

計算された属性

- せいみつぶんしりょう: 270.94941g/mol

- どういたいしつりょう: 270.94941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

6-iodo-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129297-1g |

6-Iodoquinolin-4(1H)-one |

21873-51-8 | 98% | 1g |

¥2176 | 2023-04-14 | |

| TRC | I737965-500mg |

6-IODO-4-OXO-QUINOLINE |

21873-51-8 | 500mg |

$ 230.00 | 2022-06-04 | ||

| TRC | I737965-50mg |

6-IODO-4-OXO-QUINOLINE |

21873-51-8 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM223119-5g |

6-Iodo-4-oxo-quinoline |

21873-51-8 | 95% | 5g |

$720 | 2021-08-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I175751-1g |

6-iodo-1,4-dihydroquinolin-4-one |

21873-51-8 | 97% | 1g |

¥1943.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129297-10g |

6-Iodoquinolin-4(1H)-one |

21873-51-8 | 98% | 10g |

¥13486 | 2023-04-14 | |

| eNovation Chemicals LLC | D586961-10G |

6-iodo-1,4-dihydroquinolin-4-one |

21873-51-8 | 97% | 10g |

$1660 | 2024-07-21 | |

| Chemenu | CM223119-1g |

6-Iodo-4-oxo-quinoline |

21873-51-8 | 95%+ | 1g |

$415 | 2023-01-02 | |

| eNovation Chemicals LLC | D586961-1G |

6-iodo-1,4-dihydroquinolin-4-one |

21873-51-8 | 97% | 1g |

$310 | 2024-07-21 | |

| eNovation Chemicals LLC | D586961-100mg |

6-iodo-1,4-dihydroquinolin-4-one |

21873-51-8 | 97% | 100mg |

$105 | 2024-07-21 |

6-iodo-1,4-dihydroquinolin-4-one 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

21873-51-8 (6-iodo-1,4-dihydroquinolin-4-one) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21873-51-8)6-iodo-1,4-dihydroquinolin-4-one

清らかである:99%

はかる:10g

価格 ($):1120.0